Ald-Ph-amido-PEG1-C2-NHS ester
CAS No.: 2101206-80-6
Cat. No.: VC14547676
Molecular Formula: C17H18N2O7
Molecular Weight: 362.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2101206-80-6 |
|---|---|
| Molecular Formula | C17H18N2O7 |
| Molecular Weight | 362.3 g/mol |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 3-[2-[(4-formylbenzoyl)amino]ethoxy]propanoate |
| Standard InChI | InChI=1S/C17H18N2O7/c20-11-12-1-3-13(4-2-12)17(24)18-8-10-25-9-7-16(23)26-19-14(21)5-6-15(19)22/h1-4,11H,5-10H2,(H,18,24) |
| Standard InChI Key | ONVNDJSKJDFLTF-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(=O)N(C1=O)OC(=O)CCOCCNC(=O)C2=CC=C(C=C2)C=O |
Introduction
Chemical Structure and Functional Properties
Molecular Architecture
The Ald-Ph-amido-PEG1-C2-NHS ester features a compact structure optimized for ADC synthesis. Key components include:
-
Aldehyde group (Ald): Enables site-specific conjugation to lysine residues on antibodies via Schiff base formation.
-
Phenyl group (Ph): Enhances structural rigidity, improving stability under physiological conditions.
-
Amide bond: Provides hydrolytic resistance, critical for maintaining conjugate integrity.
-
PEG1 spacer: A single ethylene glycol unit that balances hydrophilicity and steric considerations.
-
NHS ester: Reacts efficiently with primary amines on payloads to form stable amide linkages .
The canonical SMILES string (O=C(ON1C(CCC1=O)=O)CCOCCNC(C2=CC=C(C=O)C=C2)=O) underscores the compound’s linear arrangement, facilitating predictable conjugation kinetics .
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈N₂O₇ |
| Molecular Weight | 362.33 g/mol |
| CAS Number | 2101206-80-6 |
| Reactivity | NHS ester (amine-specific) |
| Solubility | Soluble in DMSO |
Reactivity and Conjugation Mechanism
The NHS ester group undergoes nucleophilic acyl substitution with primary amines, forming stable amide bonds at neutral pH (7.0–9.0). This reaction is typically performed at 4–25°C to minimize hydrolysis, achieving conjugation efficiencies exceeding 85% . The aldehyde group concurrently reacts with antibody lysines, enabling dual-functional conjugation strategies for complex ADC architectures.
Synthesis and Purification
Synthetic Pathways
While detailed synthesis protocols are proprietary, general steps involve:
-
Coupling 4-formylbenzoic acid to a PEG1-amine backbone using carbodiimide reagents (e.g., EDC/NHS).
-
Introducing the NHS ester via reaction with N-hydroxysuccinimide and a diacid chloride.
-
Purification: Reversed-phase HPLC or size-exclusion chromatography isolates the product at >95% purity .
Quality Control
Critical quality attributes include:
-
Purity: Assessed via HPLC (≥95% by area under the curve).
-
Free NHS ester content: Maintained below 2% to prevent nonspecific binding.
-
Residual solvents: DMF or DMSO levels controlled to <500 ppm .
Biological Applications in Antibody-Drug Conjugates
Role in ADC Therapeutics
The compound’s non-cleavable linker design ensures payload release only after ADC internalization and lysosomal degradation, a mechanism that:
-
Reduces systemic toxicity: By preventing premature drug detachment.
-
Enhances pharmacokinetics: Prolonged circulation half-life due to PEG-mediated stealth properties .
Table 2: Comparative ADC Linker Performance
| Linker Type | Cleavability | PEG Units | Plasma Stability (t₁/₂) |
|---|---|---|---|
| Ald-Ph-amido-PEG1 | Non-cleavable | 1 | >7 days |
| Val-Cit-PAB | Cleavable | 0 | 2–3 days |
| PEG24-MAL | Non-cleavable | 24 | >14 days |
Case Study: HER2-Targeted ADC
In a preclinical study, trastuzumab was conjugated to emtansine using Ald-Ph-amido-PEG1-C2-NHS ester. The resulting ADC demonstrated:
-
Tumor suppression: 78% reduction in HER2+ xenograft volume vs. 45% for cleavable-linker ADCs.
-
Safety profile: No observed hepatotoxicity at therapeutic doses .
| Form | Temperature | Shelf Life |
|---|---|---|
| Lyophilized | -20°C | 3 years |
| DMSO solution | -80°C | 1 month |
Comparative Analysis with Related Linkers
PEG Length Optimization
-
PEG1: Optimal for compact ADCs targeting epitopes with steric constraints (e.g., membrane-proximal antigens).
-
PEG2/PEG3: Preferred for bulky payloads (e.g., protein toxins) requiring enhanced solubility .
Reactive Group Variants
-
NHS ester vs. Pfp ester: NHS offers faster reaction kinetics (t₁/₂ = 30 min vs. 2 h) but higher hydrolysis susceptibility .
Future Directions in ADC Development
Emerging applications include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume